methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the aldol condensation of furan derivatives with pyrrole derivatives, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize advanced catalytic systems to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may act on enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the pyrrole ring.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but not the furan ring.
Methyl furan-2-carboxylate: Similar ester functionality but different overall structure.
Uniqueness
Methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate is unique due to its combination of furan and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-4-7-16-10(2)13(15(18)19-3)12(14(16)17)9-11-6-5-8-20-11/h4-6,8-9H,1,7H2,2-3H3/b12-9- |
InChI Key |
VMENVCZAAQCXDC-XFXZXTDPSA-N |
SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC=C)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC=C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC=C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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